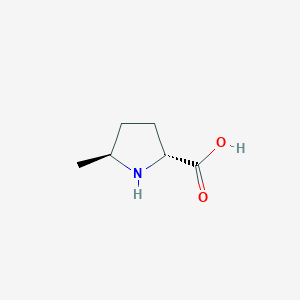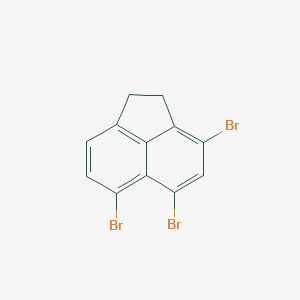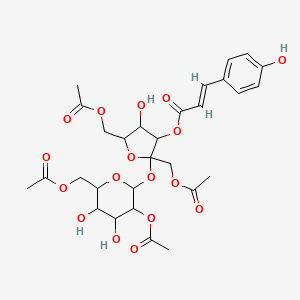
1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6,2’,6’-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose: , also known by its identifier AKOS040762983 , is a natural compound with significant pharmacological potential. It is primarily used in the study of various diseases due to its unique chemical properties.
Preparation Methods
The synthesis of 1,6,2’,6’-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose involves multiple steps, including acetylation and esterification reactions. The compound is typically prepared by reacting sucrose with acetic anhydride in the presence of a catalyst to form the tetraacetyl derivative. This is followed by the esterification of the tetraacetyl derivative with trans-p-coumaric acid. Industrial production methods are designed to optimize yield and purity, often involving large-scale reactors and stringent control of reaction conditions.
Chemical Reactions Analysis
1,6,2’,6’-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose undergoes various chemical reactions, including:
Scientific Research Applications
1,6,2’,6’-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose is utilized in various scientific research applications:
Chemistry: It serves as a model compound for studying esterification and acetylation reactions.
Biology: The compound is used to investigate its effects on cellular processes and metabolic pathways.
Medicine: Due to its pharmacological properties, it is explored for potential therapeutic applications, including drug development targeting specific receptors or enzymes involved in metabolic pathways
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1,6,2’,6’-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can influence various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
1,6,2’,6’-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose can be compared with other similar compounds, such as:
- 1,6,2’,6’-O-Tetraacetyl-3-O-trans-feruloylsucrose
- 1,6,2’,6’-O-Tetraacetyl-3-O-trans-cinnamoylsucrose These compounds share similar structural features but differ in their specific functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of 1,6,2’,6’-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose lies in its specific esterification with trans-p-coumaric acid, which imparts distinct pharmacological properties .
Properties
Molecular Formula |
C29H36O17 |
|---|---|
Molecular Weight |
656.6 g/mol |
IUPAC Name |
[2-[3-acetyloxy-6-(acetyloxymethyl)-4,5-dihydroxyoxan-2-yl]oxy-2,5-bis(acetyloxymethyl)-4-hydroxyoxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H36O17/c1-14(30)39-11-20-23(36)25(38)26(42-17(4)33)28(43-20)46-29(13-41-16(3)32)27(24(37)21(45-29)12-40-15(2)31)44-22(35)10-7-18-5-8-19(34)9-6-18/h5-10,20-21,23-28,34,36-38H,11-13H2,1-4H3/b10-7+ |
InChI Key |
QTCGKWBMZVFTMC-JXMROGBWSA-N |
Isomeric SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C)O)OC(=O)/C=C/C3=CC=C(C=C3)O)COC(=O)C)OC(=O)C)O)O |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C)O)OC(=O)C=CC3=CC=C(C=C3)O)COC(=O)C)OC(=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13442926.png)
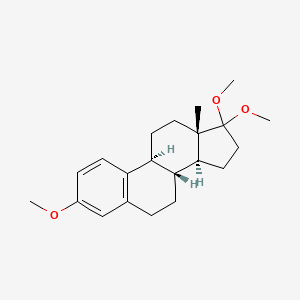
![(1R,2R,6S,7S)-4,4-dimethyl-3,5,8,9-tetraoxatricyclo[5.2.2.02,6]undec-10-ene](/img/structure/B13442935.png)
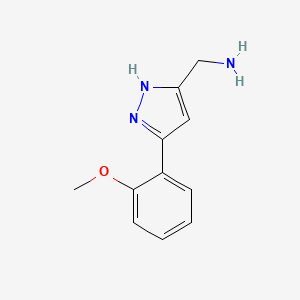
![N-[p-(Acetylmercuric)phenyl]maleamate](/img/structure/B13442941.png)
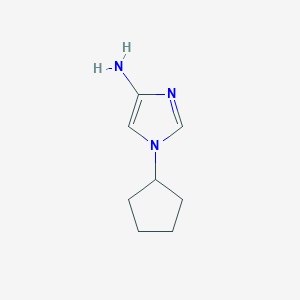
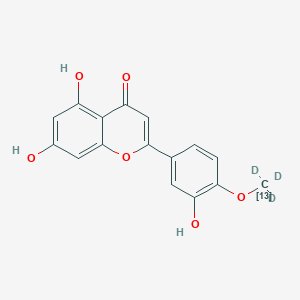
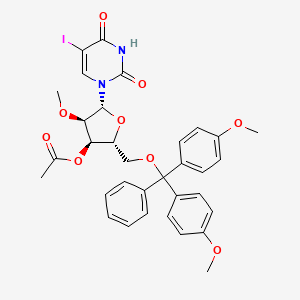
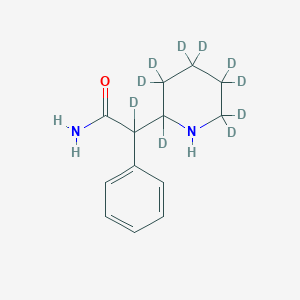
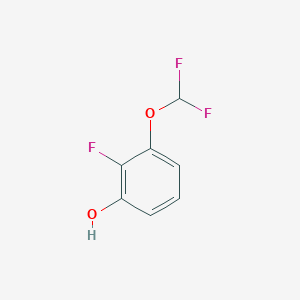
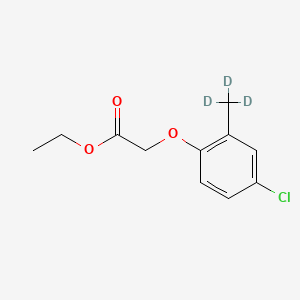
![[1-(Hydroxymethyl)-2-phenylcyclopropyl]methanol](/img/structure/B13442978.png)
